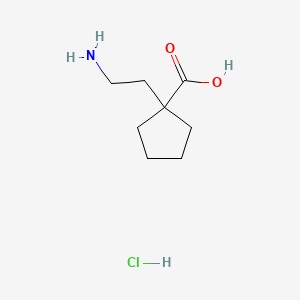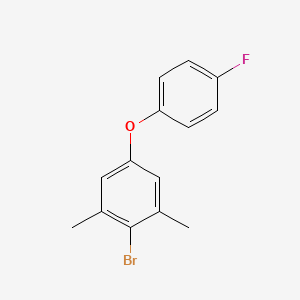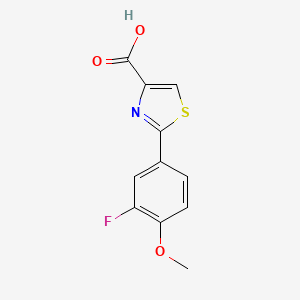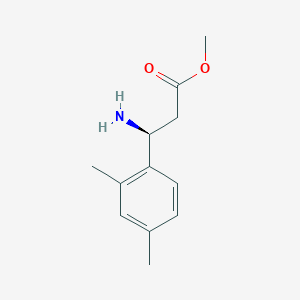![molecular formula C8H12O B13485213 3-Methylspiro[3.3]heptan-1-one](/img/structure/B13485213.png)
3-Methylspiro[3.3]heptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylspiro[3.3]heptan-1-one is a bicyclic ketone with a unique spiro structure. This compound is characterized by its highly strained ring system, which makes it an interesting subject for chemical research and applications. The spiro[3.3]heptane framework is notable for its rigidity and the potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the novel approaches for synthesizing 3-Methylspiro[3.3]heptan-1-one involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. This method utilizes a strain-relocating semipinacol rearrangement, which is both regio- and stereospecific . The reaction proceeds via initial nucleophilic addition to the cyclopropanone formed in situ, followed by a semipinacol rearrangement in the presence of acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would typically involve optimizing the reaction conditions for yield and purity, scaling up the reaction, and ensuring the availability of starting materials and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylspiro[3.3]heptan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The spiro structure allows for nucleophilic substitution reactions, particularly at the carbon adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted spiro compounds depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methylspiro[3.3]heptan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules due to its unique spiro structure.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Methylspiro[3.3]heptan-1-one involves its interaction with various molecular targets. The strained ring system can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[3.3]heptan-1-one: The parent compound without the methyl group.
3-Methoxyspiro[3.3]heptan-1-one: A derivative with a methoxy group instead of a methyl group.
Spiro[3.3]heptane: The hydrocarbon analog without the ketone group.
Uniqueness
3-Methylspiro[3.3]heptan-1-one is unique due to the presence of the methyl group, which can influence its chemical reactivity and interactions with biological systems. The spiro structure also imparts rigidity and strain, making it a valuable compound for studying ring strain and its effects on chemical reactivity.
Propriétés
Formule moléculaire |
C8H12O |
|---|---|
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
1-methylspiro[3.3]heptan-3-one |
InChI |
InChI=1S/C8H12O/c1-6-5-7(9)8(6)3-2-4-8/h6H,2-5H2,1H3 |
Clé InChI |
HCQJXVLSELFNAL-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)C12CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethan-1-one](/img/structure/B13485157.png)

![6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol](/img/structure/B13485172.png)

![3-(Benzo[b]thiophen-3-yl)-1-methyl-1h-pyrazol-5-amine](/img/structure/B13485188.png)
![6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine](/img/structure/B13485189.png)
![2-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonamido]acetic acid](/img/structure/B13485197.png)


![1-(1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}piperidine-4-carbonyl)-6-methanesulfonyl-1,2,3,4-tetrahydroquinoline](/img/structure/B13485211.png)

